molecular formula C14H8F2N2O2 B1623346 2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid CAS No. 870115-12-1

2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid

Cat. No.: B1623346
CAS No.: 870115-12-1
M. Wt: 274.22 g/mol
InChI Key: UNVWKFAIWBCVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 3,4-Difluorophenyl Group: This step involves the substitution of the hydrogen atoms on the phenyl ring with fluorine atoms using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the 3,4-difluorophenyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 3,4-Difluorophenylboronic acid

Uniqueness

2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid is unique due to the presence of both the benzimidazole ring and the 3,4-difluorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

870115-12-1

Molecular Formula

C14H8F2N2O2

Molecular Weight

274.22 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H8F2N2O2/c15-9-3-1-7(5-10(9)16)13-17-11-4-2-8(14(19)20)6-12(11)18-13/h1-6H,(H,17,18)(H,19,20)

InChI Key

UNVWKFAIWBCVCG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)F)F

Origin of Product

United States

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